2-(4-Iodophenoxy)nicotinonitrile
Overview
Description
2-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da . This compound has garnered increasing attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, which includes 2-(4-Iodophenoxy)nicotinonitrile, involves the preparation from the corresponding 3-cyano-(2 H )-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo [2,3- b ]pyridines in moderate to good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Iodophenoxy)nicotinonitrile are not detailed in the retrieved sources .Scientific Research Applications
-
Pharmaceuticals and Therapeutics
- Nicotinonitrile and its derivatives have a wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
- The outcomes of these applications are the development of various drugs with therapeutic effects .
-
Biological Activities
- Nicotinonitrile derivatives have been reported to possess important biological properties . These include antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype 5, janus kinases (JAKS) inhibitor, acetylcholine receptor, a2a adenosine receptor antagonists, TRPV1 antagonists, and androgen receptor antagonists .
- The outcomes of these applications are the discovery of various biological activities of nicotinonitrile derivatives .
-
Synthetic Routes
-
Electrical Materials
-
Optical Materials
-
Precursor to Vitamin Niacin
-
Chemical Synthesis
- Nicotinonitrile and its derivatives are used in chemical synthesis . For example, the reaction of 1-(4chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1one with malononitrile in absolute ethanol in the presence of few drops of morpholine at room temperature, then dropwise addition of a solution of bromine in glacial acetic acid .
- The outcomes of these applications are the development of various chemical compounds .
-
Precursor to Other Chemical Compounds
-
Pharmaceuticals
- Some nicotinonitrile derivatives are used in the synthesis of pharmaceuticals . For example, oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which hydrolyzes to nicotinic acid N-oxide, a precursor to pharmaceuticals .
- The outcomes of these applications are the development of various pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-(4-iodophenoxy)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAGBIPVKDJAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxy)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.